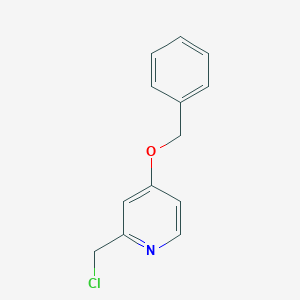

4-(Benzyloxy)-2-(chloromethyl)pyridine

概要

説明

4-(Benzyloxy)-2-(chloromethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

4-(Benzyloxy)-2-(chloromethyl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its chloromethyl group can undergo nucleophilic substitution reactions, making it suitable for creating diverse functionalized molecules. For instance:

- Synthesis of Antiparasitic Agents : Researchers have utilized this compound to synthesize inhibitors targeting Trypanosoma brucei, the causative agent of sleeping sickness. The chloromethyl group reacts with diamines to yield biologically active compounds.

- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, with IC₅₀ values as low as 0.04 μmol, highlighting its potential in treating inflammatory diseases.

Materials Science

The compound is also explored for applications in materials science due to its electronic and optical properties. Its ability to form stable complexes can lead to the development of advanced materials for various applications, including sensors and organic electronics.

Biological Research

In biological research, this compound acts as a probe or ligand in biochemical assays:

- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect processes such as inflammation and cell signaling .

- Receptor Binding Studies : The compound's interactions with receptors are being investigated to understand its potential therapeutic effects better.

Case Study 1: Enzyme Activity Investigation

A study focused on the effects of this compound on COX-2 enzyme activity demonstrated that the compound significantly inhibited COX-2 expression in a dose-dependent manner. This supports its potential use in developing anti-inflammatory therapies.

Case Study 2: Antiparasitic Evaluation

Another investigation assessed the efficacy of this compound against Trypanosoma brucei rhodesiense. The results revealed a notable reduction in parasite load in treated samples compared to controls, indicating its promise for antiparasitic drug development.

特性

CAS番号 |

100375-81-3 |

|---|---|

分子式 |

C13H12ClNO |

分子量 |

233.69 g/mol |

IUPAC名 |

2-(chloromethyl)-4-phenylmethoxypyridine |

InChI |

InChI=1S/C13H12ClNO/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |

InChIキー |

YXPNGNMGUJXKHA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |

正規SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |

同義語 |

4-(BENZYLOXY)-2-(CHLOROMETHYL)PYRIDINE |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。